2-{[(2,6-Dimethylphenyl)methyl]amino}ethan-1-ol
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Overview
Description
2-{[(2,6-Dimethylphenyl)methyl]amino}ethan-1-ol is a chemical compound with the molecular formula C11H17NO. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a dimethylphenyl group attached to an aminoethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,6-Dimethylphenyl)methyl]amino}ethan-1-ol typically involves the reaction of 2,6-dimethylbenzyl chloride with ethanolamine. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions include:
Temperature: Room temperature
Solvent: Ethanol or methanol
Reaction Time: Several hours
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,6-Dimethylphenyl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aminoethanol derivatives.
Scientific Research Applications
2-{[(2,6-Dimethylphenyl)methyl]amino}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-{[(2,6-Dimethylphenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,6-Dichlorophenyl)methyl]amino}ethan-1-ol
- 2-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol
- 2-{[(2,6-Dimethylphenyl)methyl]amino}butan-1-ol
Uniqueness
2-{[(2,6-Dimethylphenyl)methyl]amino}ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-[(2,6-dimethylphenyl)methylamino]ethanol |
InChI |
InChI=1S/C11H17NO/c1-9-4-3-5-10(2)11(9)8-12-6-7-13/h3-5,12-13H,6-8H2,1-2H3 |
InChI Key |
KQKCVIUJSADYGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CNCCO |
Origin of Product |
United States |
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